molecular formula C22H28N2O3S B2669854 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946198-98-7

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2669854
CAS No.: 946198-98-7
M. Wt: 400.54
InChI Key: DQRHCOCXXSULJJ-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound with the CAS Number 954686-98-7 and a molecular weight of 430.6 g/mol. Its molecular formula is C23H30N2O4S . This compound belongs to the class of tetrahydroquinoline sulfonamides. Sulfonamide-functionalized heterocycles are a significant group in medicinal chemistry and chemical biology, known for their diverse biological activities and utility as key intermediates in organic synthesis . For instance, structurally related tetrahydroquinoline sulfonamides have been identified as important intermediates in the synthesis of complex quinoline derivatives and are investigated as potential inhibitors for various biological targets . Other sulfonamide-containing compounds have been explored in patent literature for applications such as treating viral infections and cancer , highlighting the broad research interest in this chemical class. The specific research applications and mechanism of action for this compound are areas for ongoing investigation. Researchers value this compound for its potential use in developing novel therapeutic agents and as a building block in synthetic chemistry. This product is intended for research purposes by qualified professionals in a laboratory setting. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16(2)12-13-24-21-10-9-20(14-19(21)8-11-22(24)25)23-28(26,27)15-18-6-4-17(3)5-7-18/h4-7,9-10,14,16,23H,8,11-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRHCOCXXSULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions, often using isopentyl bromide and a suitable base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the sulfonamide group could inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related analogs:

N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35)

  • Structural Differences: Core Modification: The 1-position substituent is a 2-(1-methylpyrrolidin-2-yl)ethyl group, introducing a chiral center and a tertiary amine. This contrasts with the isopentyl group in the target compound.
  • Synthesis and Chirality: Resolved via chiral supercritical fluid chromatography (SFC) into (S)- and (R)-enantiomers with high enantiomeric excess (ee > 99.8%). The (S)-enantiomer exhibited an optical rotation of [α]²⁵₅₈₉ = −18.0° .
  • The target compound’s sulfonamide group may instead favor protein-binding interactions, as seen in enzyme inhibitors .

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (4LGB Ligand)

  • Structural Differences :
    • 1-Position Substituent : A methyl group replaces the isopentyl group, significantly reducing steric bulk and lipophilicity.
    • Sulfonamide Group : Retains the p-tolylmethanesulfonamide moiety, identical to the target compound.
  • Biological Activity :
    • Co-crystallized with the abscisic acid (ABA) receptor PYL2 and protein phosphatase HAB1 (PDB ID: 4LGB). The sulfonamide group forms hydrogen bonds with PYL2’s binding pocket, while the methyl group at the 1-position allows compact binding .
    • Implications for Target Compound : The isopentyl group in the target compound may enhance hydrophobic interactions with receptor pockets but could reduce binding affinity if steric hindrance occurs.

Comparative Data Table

Property Target Compound Compound 35 4LGB Ligand
1-Position Substituent Isopentyl (3-methylbutyl) 2-(1-Methylpyrrolidin-2-yl)ethyl Methyl
6-Position Group p-Tolylmethanesulfonamide Thiophene-2-carboximidamide p-Tolylmethanesulfonamide
Chirality Not specified (S)- and (R)-enantiomers resolved Not specified
Biological Target Hypothesized: ABA receptors or similar CNS receptors (inferred from structure) ABA receptor PYL2
Key Interactions Sulfonamide H-bonding, isopentyl hydrophobicity Carboximidamide H-bonding, pyrrolidine basicity Sulfonamide H-bonding, methyl sterics
Synthetic Complexity Likely moderate (isopentyl introduction) High (chiral resolution required) Low (simple alkylation)

Research Findings and Implications

  • Receptor Binding :
    • The 4LGB ligand’s co-crystal structure reveals that even small substituents (e.g., methyl) can stabilize receptor-ligand complexes. The isopentyl group’s bulk may require adaptive binding pockets or induce conformational changes .
  • Synthetic Considerations :
    • Chiral resolution, as performed for Compound 35, highlights the importance of stereochemistry in activity. The target compound’s lack of reported enantiomers suggests either racemic synthesis or unresolved chirality .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is derived from the tetrahydroquinoline core, which is known for its pharmacological potential. The synthesis typically involves several steps, including the formation of the tetrahydroquinoline structure followed by the introduction of the sulfonamide group. Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic processes.

Molecular Formula

  • Molecular Formula : C21H25N2O3S
  • CAS Number : 610764-96-0

Enzyme Inhibition

This compound has shown promising results in inhibiting various enzymes. Notably, it binds to the active sites of enzymes such as acetylcholinesterase and lipoxygenase. This binding mechanism inhibits their activity by blocking substrate access or altering enzyme conformation. Such interactions suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against bacterial strains such as Staphylococcus aureus and E. coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
E. coli1264 µg/mL
Acinetobacter baumannii10128 µg/mL
Pseudomonas aeruginosa1432 µg/mL

Therapeutic Applications

The diverse biological activities of this compound suggest various therapeutic applications:

  • Neurodegenerative Diseases : Potential use in modulating cholinergic signaling pathways.
  • Antimicrobial Treatments : Development of new antibiotics targeting resistant strains.
  • Cancer Therapy : Exploration of antitumor properties based on structural analogs.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of related tetrahydroquinoline derivatives, it was found that compounds similar to this compound exhibited significant neuroprotective effects in vitro. The mechanism was attributed to the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The results indicated that it could inhibit bacterial growth at low concentrations, demonstrating a favorable therapeutic index and promising ADME (Absorption, Distribution, Metabolism, Excretion) properties .

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